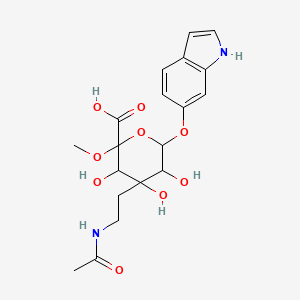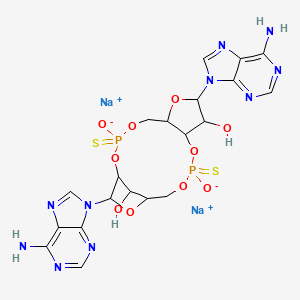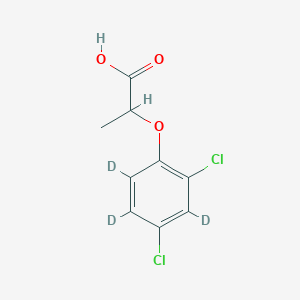![molecular formula C29H52S2Sn B12304915 Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C29H52S2Sn and a molecular weight of 583.56 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core substituted with an undecyl chain and three butyl groups attached to a tin atom. It is typically a solid at room temperature, appearing as colorless or pale yellow crystals .
Preparation Methods
The synthesis of Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane generally involves organic synthesis techniques. One common method includes the reaction of organotin compounds with functionalized thieno[3,2-b]thiophene derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often require precise control of these parameters to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced tin species.
Substitution: The compound is reactive in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions are typically modified organotin compounds with altered functional groups or oxidation states .
Scientific Research Applications
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane exerts its effects involves its interaction with molecular targets and pathways. The compound’s organotin core allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its lipophilic nature enables it to penetrate biological membranes, where it can modulate cellular processes by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane can be compared with other organotin compounds, such as:
Tributyl(thiophen-2-yl)stannane: Similar in structure but lacks the undecyl chain, affecting its reactivity and applications.
Tributyl(2-thienyl)stannane: Another related compound with different substituents on the thiophene ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C29H52S2Sn |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane |
InChI |
InChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
AZFHHHGTWOIXMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium 3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B12304865.png)

![5-Methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12304870.png)


![(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)



![(3,4,6,8,11-Pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl)methyl benzoate](/img/structure/B12304921.png)


